REACTION_CXSMILES
|
C(N(CC)CC)C.Cl[CH2:9][C:10](Cl)=[O:11].[NH2:13][C:14]1([CH2:27][OH:28])[CH2:19][CH2:18][N:17]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:16][CH2:15]1.CC(C)([O-])C.[K+]>C1COCC1.C(Cl)Cl>[C:21]1([CH2:20][N:17]2[CH2:18][CH2:19][C:14]3([NH:13][C:10](=[O:11])[CH2:9][O:28][CH2:27]3)[CH2:15][CH2:16]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1(CCN(CC1)CC1=CC=CC=C1)CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred 2 h at 23° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated to dryness
|
Type
|
WASH
|
Details
|
the resulting residue was washed with 200 mL of absolute ethanol
|
Type
|
CONCENTRATION
|
Details
|
The ethanolic solution was then concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CCC2(COCC(N2)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |